molecular formula C16H19N7O3S B6468669 3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole CAS No. 2640830-12-0

3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole

Cat. No.: B6468669
CAS No.: 2640830-12-0
M. Wt: 389.4 g/mol
InChI Key: QHWJWOPOJQTZPQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole is a potent and selective kinase inhibitor research compound. Its core structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine moiety linked to a sulfonyl-substituted oxazole via a saturated pyrrolo-pyrrolidine scaffold, is designed to achieve high affinity and specificity for kinase ATP-binding pockets. This compound has been identified in scientific literature and patent filings as a key investigational tool for probing intracellular signaling pathways, with a particular focus on its potential application in myeloproliferative neoplasms and hematological malignancies . The mechanism of action involves the potent inhibition of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway which regulates hematopoiesis, immune function, and cell proliferation. By selectively targeting JAK2, this inhibitor serves as a valuable pharmacological agent for researchers studying pathway dysregulation, oncogenic driver mutations , and the therapeutic potential of targeted kinase inhibition in preclinical models. Its use is fundamental in biochemical assays to characterize kinase activity and in cellular models to elucidate the functional consequences of JAK-STAT pathway modulation.

Properties

IUPAC Name

3,5-dimethyl-4-[[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S/c1-10-16(11(2)26-20-10)27(24,25)22-7-12-5-21(6-13(12)8-22)15-4-3-14-18-17-9-23(14)19-15/h3-4,9,12-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWJWOPOJQTZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize available research findings regarding its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups including a sulfonyl group and a triazolo-pyridazine moiety. Its molecular formula is C20H20N6O3SC_{20}H_{20}N_6O_3S with a molecular weight of 424.5 g/mol. The structural complexity contributes to its varied biological activities.

PropertyValue
Molecular FormulaC20H20N6O3S
Molecular Weight424.5 g/mol
CAS Number2770602-84-9

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound. Notably, derivatives have shown significant cytotoxicity against several cancer cell lines:

  • A549 (Lung cancer) : IC50 values around 1.06 ± 0.16 μM.
  • MCF-7 (Breast cancer) : IC50 values around 1.23 ± 0.18 μM.
  • HeLa (Cervical cancer) : IC50 values around 2.73 ± 0.33 μM.

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

The mechanism of action for compounds similar to this compound appears to involve inhibition of specific kinases such as c-Met. Inhibitors targeting c-Met have been shown to induce apoptosis in cancer cells and arrest them in the G0/G1 phase of the cell cycle .

Structure–Activity Relationship (SAR)

The introduction of specific moieties significantly influences the biological activity of these compounds. For instance, the presence of the triazolo-pyridazine fragment enhances the cytotoxicity against cancer cells and improves binding affinity to kinase targets .

Study on Triazolo-Pyridazine Derivatives

A study synthesized several triazolo-pyridazine derivatives and assessed their biological activity against c-Met kinase. The most promising compound exhibited significant inhibitory activity with an IC50 comparable to established inhibitors like Foretinib .

Apoptosis Induction

In vitro assays demonstrated that certain derivatives could induce late apoptosis in A549 cells through mechanisms involving mitochondrial dysfunction and caspase activation. This indicates potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and biological activity, the compound is compared to other triazole- and sulfonyl-containing heterocycles. Key structural analogs include derivatives of [1,2,4]triazolo-thiadiazoles and pyrazole hybrids, as exemplified in the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (). Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Property Target Compound Analog ()
Core Structure 1,2-oxazole with sulfonated octahydropyrrolo-pyrrole and triazolo-pyridazine [1,2,4]Triazolo-thiadiazole with pyrazole and methoxyphenyl substituents
Key Functional Groups Sulfonyl, triazolo-pyridazine, dimethyl-oxazole Thiadiazole, pyrazole, methoxyphenyl
Molecular Weight (approx.) ~550 g/mol (estimated) 350–400 g/mol (reported)
Synthetic Route Likely involves sulfonation and cyclization (undisclosed) Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene
Enzyme Inhibition (14-α-demethylase) Theoretical affinity due to triazolo-pyridazine interaction Confirmed moderate inhibition via molecular docking (PDB: 3LD6)
Physicochemical Properties High polarity (sulfonyl group), moderate logP Lower polarity (methoxyphenyl), higher logP

Key Findings :

Synthetic Complexity : The target compound requires advanced sulfonation and stereochemical control during pyrrolidine ring formation, whereas analogs in utilize simpler condensations.

Preparation Methods

Subcritical Water-Mediated Cyclization

  • Reactants : Pyrrolidine derivatives and α-haloketones.

  • Conditions :

    • Temperature : 130°C.

    • Pressure : 30 bar (nitrogen atmosphere).

    • Time : 2–4 hours.

  • Yield : 74–91% for thiazole-functionalized derivatives.

Advantages :

  • Eliminates organic solvents, aligning with green chemistry principles.

  • Reduces reaction time from 18–36 hours (conventional acetone reflux) to 2–4 hours.

Functionalization with Triazolo[4,3-b]Pyridazin-6-yl Group

The triazolopyridazine moiety is introduced via a formal [4 + 2] cyclization, as described in Nature Communications.

Radical Sulfonylation and Cyclization

  • Reactants : Vinylogous enaminonitriles and sulfonyl hydrazides.

  • Mechanism :

    • Transamidation : Forms a sulfonamide intermediate.

    • Radical Sulfonylation : Generates a sulfonyl radical for coupling.

    • 6-endo-trig Cyclization : Forms the pyridazine ring.

  • Conditions :

    • Catalyst : TEMPO (radical initiator).

    • Solvent : Acetonitrile at 80°C.

  • Yield : 65–85% for triazolopyridazine derivatives.

Computational Validation : DFT calculations confirm the thermodynamic favorability of the radical pathway over ionic mechanisms.

Coupling of Sulfonyl Chloride and Bicyclic Amine

The final step involves coupling 3,5-dimethylisoxazole-4-sulfonyl chloride with the functionalized octahydropyrrolo[3,4-c]pyrrole amine.

Sulfonamide Bond Formation

  • Reactants :

    • 3,5-Dimethylisoxazole-4-sulfonyl chloride.

    • 5-{Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole.

  • Conditions :

    • Base : Potassium carbonate (powdered).

    • Solvent : Acetonitrile at room temperature.

    • Time : 20 hours.

  • Workup : Extraction with methylene chloride and silica gel chromatography.

  • Yield : ~75% based on analogous sulfonylation reactions.

Summary of Synthetic Route

StepComponent SynthesizedKey ReagentsConditionsYield
13,5-Dimethylisoxazole-4-sulfonyl chlorideChlorosulfonic acid, thionyl chloride60–110°C81.7%
2Octahydropyrrolo[3,4-c]pyrroleα-Haloketones, subcritical water130°C, 30 bar74–91%
3Triazolo[4,3-b]pyridazin-6-yl groupSulfonyl hydrazides, TEMPO80°C, acetonitrile65–85%
4Final couplingK₂CO₃, acetonitrileRoom temperature~75%

Challenges and Optimizations

  • Regioselectivity : The triazolopyridazine cyclization requires precise control to avoid byproducts. Radical initiators like TEMPO enhance selectivity.

  • Stability : 3,5-Dimethylisoxazole-4-sulfonyl chloride is moisture-sensitive; reactions must be conducted under anhydrous conditions.

  • Scalability : Subcritical water reactors enable gram-scale synthesis of the pyrrolopyrrole scaffold .

Q & A

Q. What synthetic strategies are recommended for preparing 3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole?

Methodological Answer: The synthesis involves multi-step heterocyclic assembly:

Core Formation : Start with diethyl oxalate and ketone derivatives (e.g., 1-(4-substituted phenyl)ethan-1-one) in toluene using NaH as a base to construct the triazolo-pyridazine core .

Sulfonylation : React the triazolo-pyridazine intermediate with octahydropyrrolo[3,4-c]pyrrole-2-sulfonyl chloride under anhydrous conditions (DMF, 0–5°C) to introduce the sulfonyl group .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR : Assign peaks for the sulfonyl group (δ 3.2–3.5 ppm for pyrrolidine protons) and oxazole methyl groups (δ 2.1–2.3 ppm) .
  • HRMS : Verify molecular weight (expected [M+H]+: ~480–500 Da) with <2 ppm error .
  • XRD : If crystalline, resolve the octahydropyrrolo[3,4-c]pyrrol-2-yl sulfonyl conformation .
    Validation : Compare data with structurally analogous compounds (e.g., triazolo-pyridazine derivatives) .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives targeting 14-α-demethylase (CYP51)?

Methodological Answer:

Protein Preparation : Retrieve CYP51 (PDB: 3LD6) and optimize hydrogen bonding/charge states using software like AutoDock Vina .

Ligand Docking :

  • Parameterize the compound’s sulfonyl group as a hydrogen-bond acceptor with CYP51’s heme iron.
  • Score binding affinity (ΔG ≤ −8 kcal/mol suggests high potential) .

SAR Analysis : Modify the oxazole’s methyl groups or triazolo-pyridazine substituents to enhance steric complementarity .
Case Study : Analogous triazolo-thiadiazoles showed −9.2 kcal/mol binding affinity to CYP51, correlating with antifungal activity .

Q. How should researchers resolve contradictions in bioactivity data across structurally similar analogs?

Methodological Answer:

Data Normalization : Standardize assay conditions (e.g., MIC values for antifungal activity measured at 24–48 hours in RPMI-1640 medium) .

Structural Clustering : Group analogs by substituents (e.g., sulfonyl vs. carbonyl linkers) and compare IC50 trends .

Mechanistic Profiling : Use knockout yeast strains to isolate target-specific effects (e.g., CYP51-dependent vs. off-target activity) .
Example : A sulfonyl-linked analog exhibited 10-fold higher activity than its carbonyl counterpart due to improved membrane permeability .

Experimental Design & Optimization

Q. What in vitro assays are optimal for evaluating this compound’s antifungal potential?

Methodological Answer:

Broth Microdilution (CLSI M27) : Test against Candida albicans (ATCC 90028) with fluconazole as a control .

Time-Kill Kinetics : Measure log10 CFU reduction at 0–48 hours to assess fungistatic vs. fungicidal effects .

CYP51 Inhibition : Quantify lanosterol accumulation via GC-MS in treated vs. untreated samples .
Table 1 : Representative Antifungal Data for Analogous Compounds

Compound IDMIC (μg/mL)CYP51 IC50 (μM)
Triazolo-Thiadiazole A1.20.45
Sulfonyl-Pyridazine B0.80.32

Q. How can computational methods predict metabolic stability for this compound?

Methodological Answer:

ADMET Prediction : Use SwissADME to assess CYP450 metabolism (e.g., CYP3A4/2D6 liability) and BBB penetration .

Metabolite ID : Simulate phase I oxidation (e.g., triazolo-pyridazine N-dealkylation) using Schrödinger’s Metabolism Module .

Optimization : Introduce electron-withdrawing groups (e.g., -CF3) on the oxazole to reduce hepatic clearance .

Data Interpretation & Reporting

Q. How should researchers address low solubility in aqueous buffers during bioassays?

Methodological Answer:

Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

Prodrug Design : Convert the sulfonyl group to a phosphate ester for enhanced hydrophilicity .

Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability .

Q. What statistical methods are recommended for analyzing dose-response relationships?

Methodological Answer:

Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50 and Hill coefficients .

ANOVA with Tukey’s Post-Hoc : Compare treatment groups (p < 0.05) for significance .

PCA : Cluster analogs by bioactivity and physicochemical descriptors (e.g., logP, PSA) .

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